molecular formula C6H3Cl3 B151671 1,2,3-Trichlorobenzene CAS No. 87-61-6

1,2,3-Trichlorobenzene

Cat. No.: B151671
CAS No.: 87-61-6
M. Wt: 181.4 g/mol
InChI Key: RELMFMZEBKVZJC-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,2,3-Trichlorobenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chlorinated benzoic acids under specific conditions.

    Reduction: Reduction reactions can convert this compound to less chlorinated benzenes.

    Substitution: This compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Properties

IUPAC Name

1,2,3-trichlorobenzene
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InChI

InChI=1S/C6H3Cl3/c7-4-2-1-3-5(8)6(4)9/h1-3H
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InChI Key

RELMFMZEBKVZJC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)Cl
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Molecular Formula

C6H3Cl3
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DSSTOX Substance ID

DTXSID8026193
Record name 1,2,3-Trichlorobenzene
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Molecular Weight

181.4 g/mol
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Physical Description

1,2,3-trichlorobenzene appears as a white solid with a sharp chlorobenzene odor. Insoluble in water and denser than water. Hence sinks in water. Melting point 63-64 °C (145-147 °F)., White solid; [Hawley] White crystalline solid; [MSDSonline], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

424 to 426 °F at 760 mmHg (NTP, 1992), 218.5 °C
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Flash Point

234.9 °F (NTP, 1992), 113 °C, 112.7 °C (closed cup), 112.7 °C c.c.
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Solubility

Insoluble (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and benzene, Sparingly sol in alcohol; freely sol in carbon disulfide, In water, 18 mg/L at 25 °C., Solubility in water: very poor
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Density

1.69 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.4533 g/cu cm at 25 °C, 1.45 g/cm³
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Vapor Density

6.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.26
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Vapor Pressure

1 mmHg at 104 °F (NTP, 1992), 0.21 [mmHg], 0.21 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 17.3
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Color/Form

Platelets from alcohol, White crystals

CAS No.

87-61-6, 51703-47-0, 12002-48-1
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Melting Point

126.7 °F (NTP, 1992), 51.3 °C, 53.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trichlorobenzene
Reactant of Route 2
1,2,3-Trichlorobenzene
Reactant of Route 3
1,2,3-Trichlorobenzene
Reactant of Route 4
1,2,3-Trichlorobenzene
Reactant of Route 5
1,2,3-Trichlorobenzene
Reactant of Route 6
1,2,3-Trichlorobenzene
Customer
Q & A

Q1: What is the molecular formula and weight of 1,2,3-trichlorobenzene?

A1: this compound has a molecular formula of C6H3Cl3 and a molecular weight of 181.45 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize various techniques including Infrared Spectroscopy (IR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Quadrupole Resonance (NQR), and Neutron Diffraction to characterize this compound. [, , , , , ]

Q3: What are the environmental concerns associated with this compound?

A3: this compound is a persistent organic pollutant known to accumulate in the environment, particularly in sediments. [, ] Its presence raises concerns about potential ecotoxicological effects on aquatic organisms and its transport through the food chain. []

Q4: How is this compound degraded in the environment?

A4: Microorganisms play a crucial role in the biodegradation of this compound. Anaerobic bacteria, particularly Dehalococcoides species, can reductively dechlorinate this compound to less chlorinated benzenes, such as 1,3-dichlorobenzene, as part of their energy metabolism. [, , , ] Aerobic degradation pathways involving enzymes like hexachlorocyclohexane dehydrochlorinase (LinA) and haloalkane dehalogenase (LinB) have also been identified in bacteria like Streptomyces sp. []

Q5: What strategies can mitigate the negative environmental impacts of this compound?

A5: Bioremediation strategies utilizing microorganisms capable of degrading this compound show promise in mitigating its environmental impact. [, ] Additionally, understanding the sorption and desorption behavior of this compound in the presence of dissolved organic matter and biochar can contribute to developing effective remediation approaches. []

Q6: What analytical methods are employed to quantify this compound in environmental samples?

A7: Common analytical methods for quantifying this compound in environmental matrices like water and sediment include Headspace Gas Chromatography (HS-GC) and Dispersive Liquid-Liquid Microextraction coupled with Gas Chromatography-Mass Spectrometry (DLLME-GC-MS). [, , ]

Q7: How does this compound interact with different materials?

A9: The sorption behavior of this compound has been studied in the context of various materials, including biochar and mineral surfaces. Research indicates that the presence of dissolved organic matter and microorganisms like Bacillus subtilis can significantly influence its sorption and desorption dynamics. [, ]

Q8: How does the presence of this compound affect the properties of polymers like High-Density Polyethylene (HDPE)?

A10: Studies have investigated the incorporation of carbon nanofibers modified by this compound plasma treatment into HDPE matrices. This approach aims to enhance the dispersion of nanofillers within the polymer matrix, potentially leading to improved mechanical and thermal properties of the nanocomposites. []

Q9: Does this compound participate in any catalytic reactions?

A11: While not directly used as a catalyst, this compound serves as a model compound in studying catalytic hydrodechlorination (HDCl) processes. These studies utilize catalysts like sulfided NiO-MoO3/γ-Al2O3 to investigate the kinetics and efficiency of removing chlorine atoms from chlorinated organic compounds. []

Q10: How is computational chemistry employed in research related to this compound?

A12: Computational approaches, including molecular dynamics simulations, are valuable tools for studying interactions between this compound and other molecules. These simulations provide insights into the binding affinities, preferred orientations, and potential interfering factors during the formation of molecularly imprinted polymers (MIPs) designed to target this compound. [, ]

Q11: How does the chlorine substitution pattern on the benzene ring influence the properties of this compound?

A13: The specific arrangement of chlorine atoms significantly impacts the reactivity and physicochemical properties of chlorobenzenes. Studies investigating the base-catalyzed dehydrochlorination of hexachlorocyclohexane isomers highlight the influence of chlorine positioning on reaction rates and product distribution. [] For instance, β-hexachlorocyclohexane, where all chlorines are equatorial, exhibits no reaction under tested conditions.

Q12: How does the degree of chlorination affect the toxicity of chlorobenzenes?

A14: Research on the impact of chlorobenzenes on the growth rates of the crab Portunus pelagicus reveals a correlation between the degree of chlorination and toxicity. The effective concentrations causing growth rate reduction decreased with increasing chlorine substitution, indicating higher toxicity for more highly chlorinated benzenes. []

Q13: What are the common starting materials and reaction pathways for synthesizing this compound?

A15: this compound can be synthesized via various routes, including the chlorination of benzene or less chlorinated benzene derivatives. One study focuses on optimizing the synthesis of 4,6-dinitro-1,2,3-trichlorobenzene, a potential precursor to other valuable compounds, using homogeneous design methodology. []

Q14: What are the applications of this compound and its derivatives?

A16: this compound serves as a starting material for synthesizing various compounds, including 2,6-difluoroaniline and 2-chloro-4,6-dinitroresorcinol. [, ] These compounds are valuable intermediates in the production of pharmaceuticals, dyes, and high-performance polymers like poly(p-phenylenebenzobisoxazole) (PBO). []

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